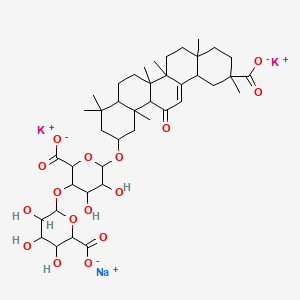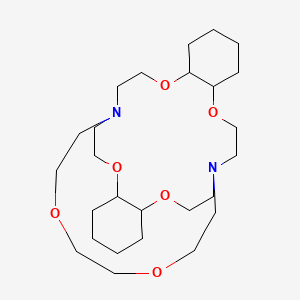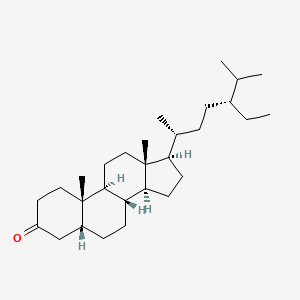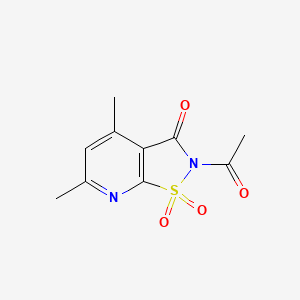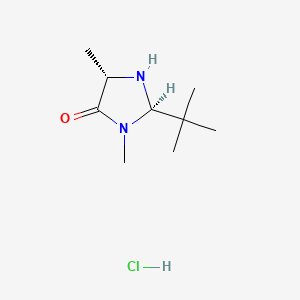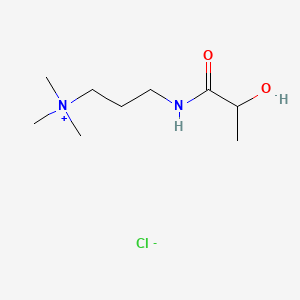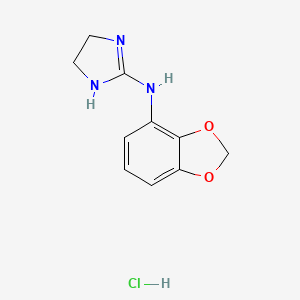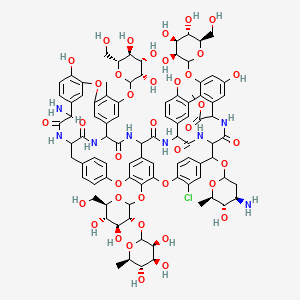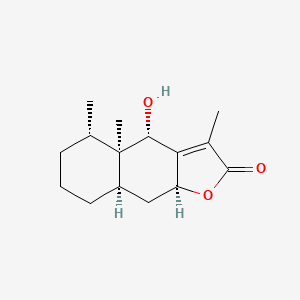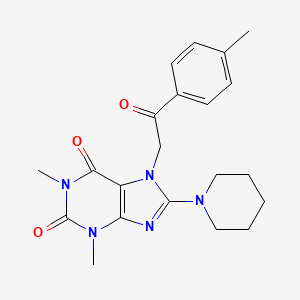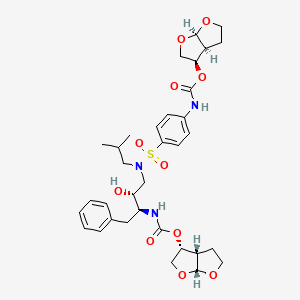
Darunavir dicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Darunavir dicarbamate is a derivative of darunavir, a well-known antiretroviral medication used in the treatment and prevention of human immunodeficiency virus (HIV) infection. This compound retains the core structure of darunavir but includes additional carbamate groups, which may influence its pharmacokinetic and pharmacodynamic properties. This compound is of interest due to its potential enhanced efficacy and stability compared to its parent compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of darunavir dicarbamate typically involves the introduction of carbamate groups to the darunavir molecule. One common method is the reaction of darunavir with carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The product is then purified using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Techniques such as hot-melt extrusion and spray-drying may be employed to produce the final pharmaceutical formulation .
Análisis De Reacciones Químicas
Types of Reactions: Darunavir dicarbamate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Darunavir dicarbamate has several scientific research applications, including:
Chemistry: Used as a model compound to study carbamate chemistry and reactivity.
Biology: Investigated for its potential antiviral properties and interactions with biological macromolecules.
Medicine: Explored as a potential therapeutic agent for HIV and other viral infections. .
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
Darunavir dicarbamate exerts its effects by inhibiting the HIV-1 protease enzyme, which is essential for the processing of viral precursor proteins and the maturation of infectious virions. The compound binds to the active site of the protease, preventing the cleavage of the gag-pol polyprotein and thereby inhibiting viral replication. This mechanism is similar to that of darunavir, but the additional carbamate groups may enhance binding affinity and stability .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
1971057-59-6 |
|---|---|
Fórmula molecular |
C34H45N3O11S |
Peso molecular |
703.8 g/mol |
Nombre IUPAC |
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[4-[[(2R,3S)-3-[[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl]oxycarbonylamino]-2-hydroxy-4-phenylbutyl]-(2-methylpropyl)sulfamoyl]phenyl]carbamate |
InChI |
InChI=1S/C34H45N3O11S/c1-21(2)17-37(49(41,42)24-10-8-23(9-11-24)35-33(39)47-29-19-45-31-25(29)12-14-43-31)18-28(38)27(16-22-6-4-3-5-7-22)36-34(40)48-30-20-46-32-26(30)13-15-44-32/h3-11,21,25-32,38H,12-20H2,1-2H3,(H,35,39)(H,36,40)/t25-,26-,27-,28+,29-,30-,31+,32+/m0/s1 |
Clave InChI |
QAEABAUOBFKJOZ-KDWZEFHUSA-N |
SMILES isomérico |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)NC(=O)O[C@H]5CO[C@@H]6[C@H]5CCO6 |
SMILES canónico |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)NC(=O)OC5COC6C5CCO6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




